molecular formula C7H12O B1401241 Spiro[3.3]heptan-2-ol CAS No. 1502422-51-6

Spiro[3.3]heptan-2-ol

Cat. No. B1401241
CAS RN: 1502422-51-6
M. Wt: 112.17 g/mol
InChI Key: SLBGAAXUJGPVSV-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ol is a chemical compound with the formula C7H12O and a molecular weight of 112.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation OC1CC2(CCC2)C1 . This indicates that it has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a related compound, benzofused spiro[3.3]heptan-2-ols, undergoes two consecutive β-carbon elimination processes in the presence of rhodium (I) catalysts .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 112.17 and its molecular formula is C7H12O .

Scientific Research Applications

1. Skeletal Reorganisation in Organic Chemistry

Spiro[3.3]heptan-2-ol is involved in skeletal reorganisation processes in organic synthesis. For instance, benzofused spiro[3.3]heptanes, including spiro[3.3]heptan-2-ols, can undergo skeletal reorganisation using rhodium(I) catalysts, leading to the formation of substituted naphthalenes (Matsuda, Yuihara, & Kondo, 2016).

2. Building Blocks in Drug Discovery

This compound derivatives, such as spiro[3.3]heptane-1,6-diamines, have been synthesized and structurally analyzed for their potential as building blocks in drug discovery. These compounds, due to their structural similarity to cyclohexane scaffolds, can be used to optimize ADME parameters of lead compounds in medicinal chemistry (Chernykh et al., 2015).

3. Radical Chemistry

This compound is significant in the study of radical chemistry. For example, spiro[3.3]heptan-2-yl radicals have been observed and analyzed through their reactivity and structural similarities to cyclobutyl radicals. Such studies contribute to understanding radical behavior in organic chemistry (Roberts, Walton, & Maillard, 1986).

4. Fluorinated Analog Synthesis

This compound-based compounds have been used in the synthesis of fluorinated analogs. These synthesized compounds are of interest in medicinal chemistry due to their distinct three-dimensional shape and unique pattern of fluorine substitution (Chernykh et al., 2016).

5. Optically Active Polymers

Optically active polymers based on spiro[3.3]heptan-2,6-dicarboxylic acid, a derivative of this compound, have been synthesized. These polymers exhibit significant optical activity and could be applicable in various material science domains (Tang, Miura, Imae, & Kawakami, 1999).

6. Enzyme-Catalyzed Asymmetric Synthesis

This compound derivatives have been synthesized using enzyme-catalyzed asymmetric methods. This approach is crucial for producing compounds with specific chiral properties, which is important in various areas of chemistry and pharmacology (Naemura & Furutani, 1990).

Safety and Hazards

Spiro[3.3]heptan-2-ol is classified under the GHS07 hazard class. It has hazard statements H227, H315, H319, H335, indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Spiro[3.3]heptan-2-ol and related compounds have potential in the field of medicinal chemistry and drug design . The spiro[3.3]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold was incorporated into the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . The patent-free saturated analogs obtained showed high potency in the corresponding biological assays .

Mechanism of Action

Mode of Action

The mode of action of Spiro[3.3]heptan-2-ol is currently under investigation. Preliminary studies suggest that it may undergo sequential C–C bond oxidative addition and β-carbon elimination . .

Biochemical Pathways

The biochemical pathways affected by Spiro[3It has been suggested that the spiro[3.3]heptane core can act as a saturated benzene bioisostere , which could potentially affect a wide range of biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial in understanding the pharmacokinetics of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role as a saturated benzene bioisostere , it may have diverse effects on cellular function

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . More research is needed to understand these influences.

properties

IUPAC Name

spiro[3.3]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-4-7(5-6)2-1-3-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBGAAXUJGPVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1502422-51-6
Record name spiro[3.3]heptan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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